![molecular formula C11H17N3O4S B2864829 1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]proline CAS No. 1008008-25-0](/img/structure/B2864829.png)
1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]proline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]proline” is a complex organic molecule that contains a pyrazole ring and a proline moiety. Pyrazole is a simple aromatic ring organic compound that consists of a 5-membered ring with two nitrogen atoms and three carbon atoms . Proline is an α-amino acid that is used in the biosynthesis of proteins.
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. Pyrazole compounds are known to participate in a variety of chemical reactions due to the presence of the nitrogen atoms in the ring .Applications De Recherche Scientifique
Antileishmanial and Antimalarial Activities
Pyrazole-bearing compounds, such as the one , have been recognized for their potent antileishmanial and antimalarial activities. Research has shown that certain derivatives can be synthesized and evaluated for their effectiveness against diseases like leishmaniasis and malaria . These compounds have been tested in vitro against Leishmania species and in vivo against Plasmodium berghei in mice, showing promising results that could lead to the development of new treatments for these tropical diseases .
Molecular Docking Studies
The compound’s potential as an antileishmanial agent has been further supported by molecular docking studies . These studies involve simulating the interaction between the compound and a specific protein target to predict binding affinity and activity. For instance, docking studies on Lm-PTR1 , a protein associated with leishmaniasis, have justified the compound’s activity, suggesting it could be a valuable pharmacophore for future drug development .
Chemical Synthesis
In the realm of chemical synthesis , this compound serves as a building block for creating more complex molecules. Its unique structure allows for the introduction of various functional groups, which can lead to the synthesis of novel compounds with potential pharmacological properties .
Material Science Applications
The structural features of this compound make it a candidate for material science applications. Its molecular framework could be utilized in the design of new materials with specific properties, such as enhanced stability or reactivity, which are valuable in various industrial processes .
Analytical Chemistry
In analytical chemistry , derivatives of this compound could be used as standards or reagents in chromatographic methods. Their distinct chemical signatures allow for accurate identification and quantification of substances in complex mixtures .
Life Science Research
Lastly, in life science research , this compound could play a role in the study of cellular processes. Its ability to interact with biological molecules may provide insights into enzyme function, receptor-ligand interactions, and other cellular mechanisms that are fundamental to understanding disease pathology and drug action .
Mécanisme D'action
Target of Action
Pyrazole derivatives, which this compound is a part of, have been found to exhibit a wide range of biological activities . They are often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field .
Mode of Action
Pyrazole derivatives have been known to exhibit tautomerism, a phenomenon that may influence their reactivity . This could potentially impact the synthetic strategies where pyrazoles take part, as well as the biological activities of targets bearing a pyrazole moiety .
Biochemical Pathways
It’s worth noting that pyrazole derivatives have been found to have promising agro-chemical, fluorescent, and biological potencies .
Result of Action
Pyrazole derivatives have been reported to exhibit a wide range of biological activities .
Action Environment
It’s worth noting that the synthesis of pyrazole derivatives often involves eco-friendly methodologies, heterogeneous catalytic systems, ligand-free systems, ultrasound, and microwave-assisted reactions .
Propriétés
IUPAC Name |
1-(1-ethyl-3-methylpyrazol-4-yl)sulfonylpyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O4S/c1-3-13-7-10(8(2)12-13)19(17,18)14-6-4-5-9(14)11(15)16/h7,9H,3-6H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTROECCRLAXIOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C)S(=O)(=O)N2CCCC2C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]proline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

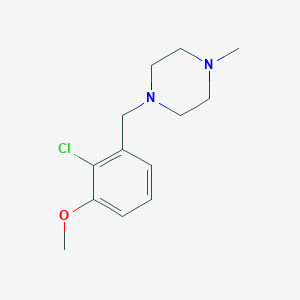
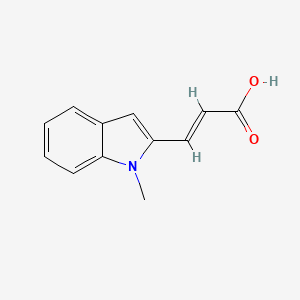
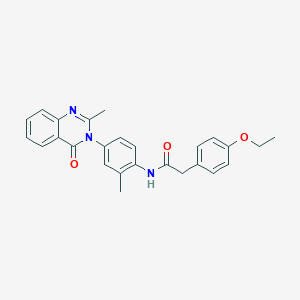
![2-(4-Acetylbenzamido)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2864751.png)
![1-oxo-3-phenyl-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)isochroman-6-carboxamide](/img/structure/B2864754.png)
![N-ethyl-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2864755.png)
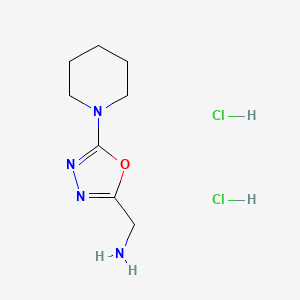

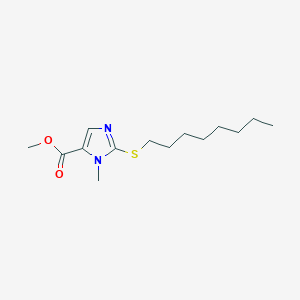
![2-fluoro-3-methoxy-N-[3-(2-oxoazetidin-1-yl)phenyl]benzamide](/img/structure/B2864762.png)
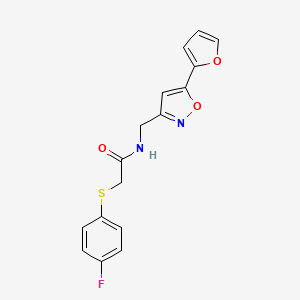
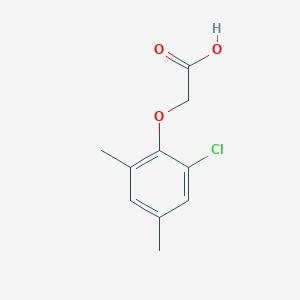
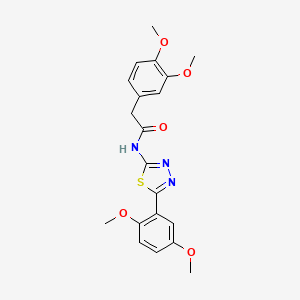
![N-(3-methoxyphenyl)-2-[2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B2864768.png)